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Cat. No.: B10799724 Get Quote

Introduction

The targeted delivery of therapeutic agents to solid tumors remains a significant challenge in

cancer therapy, largely due to the complex and dense tumor microenvironment (TME) which

limits drug penetration.[1] iRGD (internalizing RGD) is a tumor-penetrating peptide that

enhances the delivery of conjugated or co-administered drugs deep into tumor tissue.[2][3]

Functionalizing liposomes—versatile nanocarriers capable of encapsulating both hydrophilic

and hydrophobic drugs—with the iRGD peptide creates a powerful system for targeted cancer

therapy.[4][5] This approach leverages the long-circulating properties of liposomes with the

active targeting and tissue penetration capabilities of iRGD, leading to increased drug

accumulation at the tumor site and improved therapeutic efficacy.[6][7][8]

Mechanism of Action

The iRGD peptide (prototypical sequence: CRGDKGPDC) utilizes a three-step mechanism to

achieve tumor homing and penetration[9][10]:

Tumor Vasculature Homing: The Arg-Gly-Asp (RGD) motif within the iRGD peptide
selectively binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial

cells and some tumor cells.[2][11]

Proteolytic Cleavage: Upon binding to integrins, the iRGD peptide undergoes a

conformational change and is cleaved by proteases present in the TME. This cleavage
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exposes a previously hidden C-terminal motif known as the C-end Rule (CendR) motif

(R/KXXR/K).[3][10]

Tissue Penetration: The exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor that

is also highly expressed on tumor cells and vasculature.[2][11] This binding activates a

specific endocytic transport pathway, facilitating the penetration of the iRGD-functionalized

liposome (and its cargo) through the vascular wall and deep into the tumor parenchyma.[9]

[10]
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Caption: iRGD peptide's three-step mechanism for tumor targeting and penetration.
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Protocol 1: Preparation of iRGD-Functionalized
Liposomes
This protocol describes the preparation of drug-loaded, iRGD-functionalized liposomes using

the thin-film hydration method followed by covalent conjugation of the iRGD peptide.

Materials:

Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-distearoyl-sn-

glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-

Mal)

Drug for encapsulation (e.g., Doxorubicin, Antisense Oligonucleotides)

iRGD peptide with a terminal cysteine (e.g., CRGDKGPDC)

Solvents: Chloroform, Methanol

Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Dialysis membrane (MWCO 10-12 kDa)

Procedure:

Lipid Film Hydration:

Dissolve DSPC, Cholesterol, and DSPE-PEG2000-Mal in a chloroform/methanol mixture

in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

Remove the organic solvents using a rotary evaporator under vacuum at 60°C to form a

thin, dry lipid film.

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

Hydrate the lipid film with the drug solution (e.g., Doxorubicin in PBS) by vortexing at a

temperature above the lipid phase transition temperature (~65°C). This results in the

formation of multilamellar vesicles (MLVs).
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Liposome Sizing (Extrusion):

To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion

through polycarbonate membranes with a defined pore size (e.g., 200 nm followed by 100

nm).

Perform extrusion using a mini-extruder device, passing the liposome suspension through

the membranes 10-15 times.

Purification:

Remove the unencapsulated drug from the liposome suspension by dialysis against PBS

(pH 7.4) or using a size-exclusion chromatography column.

iRGD Peptide Conjugation:

Dissolve the cysteine-terminated iRGD peptide in PBS.

Add the iRGD solution to the purified maleimide-functionalized liposome suspension at a

specific molar ratio (e.g., 1:20 peptide to DSPE-PEG2000-Mal).

Allow the mixture to react overnight at room temperature with gentle stirring to facilitate the

formation of a stable thioether bond between the maleimide group on the liposome surface

and the thiol group of the peptide's cysteine.

Remove unconjugated peptide by dialysis against PBS.

Sterilization and Storage:

Sterilize the final iRGD-liposome formulation by passing it through a 0.22 µm syringe filter.

Store the liposomes at 4°C.
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Caption: Workflow for the preparation of iRGD-functionalized liposomes.
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Protocol 2: Physicochemical Characterization
1. Size, Polydispersity Index (PDI), and Zeta Potential:

Dilute the liposome suspension in deionized water or PBS.

Measure the hydrodynamic diameter (size), PDI, and surface charge (zeta potential) using a

Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Perform measurements in triplicate at 25°C.

2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

Lyse a known amount of the purified liposome formulation using a suitable solvent or

detergent (e.g., methanol or Triton X-100) to release the encapsulated drug.

Quantify the total amount of drug using a suitable analytical method, such as High-

Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Calculate EE% and DL% using the following formulas:

EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

DL% = (Amount of encapsulated drug / Total weight of liposomes) x 100

Protocol 3: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the therapeutic efficacy of iRGD-

liposomes in a tumor-bearing mouse model.[12]

Materials:

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

Tumor Cells: A relevant cancer cell line (e.g., 4T1 breast cancer, B16-F10 melanoma).[12]

[13]

Treatment Groups: PBS (control), free drug, non-targeted liposomes, iRGD-liposomes.
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Calipers for tumor measurement.

Procedure:

Tumor Inoculation:

Subcutaneously inoculate mice with a suspension of tumor cells (e.g., 0.2 x 10^6 cells) in

the flank.[12]

Allow tumors to grow to a palpable volume (e.g., ~50-100 mm³).[12]

Treatment Administration:

Randomly assign mice to different treatment groups (n=5-6 mice per group).[6]

Administer the treatments intravenously (via tail vein) at a specified dose (e.g., 2-5 mg/kg

drug equivalent).

Repeat injections at regular intervals (e.g., every three or four days for two weeks).[6][12]

Monitoring:

Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate

tumor volume using the formula: Volume = 0.5 x (length x width²).[12]

Monitor the body weight of the mice throughout the study as an indicator of systemic

toxicity.

Endpoint Analysis:

At the end of the study, euthanize the mice.

Excise the tumors, weigh them, and process them for further analysis (e.g.,

immunohistochemistry to assess apoptosis or drug penetration).[13]

Data Presentation
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The functionalization of liposomes with iRGD consistently improves their physicochemical

properties and therapeutic performance.

Table 1: Physicochemical Characteristics of iRGD-Liposomes from Various Studies

Formula
tion
Name

Drug/Ca
rgo

Average
Size
(nm)

PDI
Zeta
Potentia
l (mV)

Encaps
ulation
Efficien
cy (%)

Drug
Loading
(%)

Referen
ce

iRGD-

liposome

-ASO

Antisens

e Oligo

152.1 ±

1.2
0.0863

-14.4 ±

7.25

83.36 ±

4.3

55.37 ±

1.6
[6]

iRGD-

SSL-

CLA-PTX

Paclitaxel

Prodrug

93.0 ±

0.2

0.19 ±

0.01

-23.97 ±

0.35
83.22

Not

Reported
[13]

iRGD-

cMLV(Do

x)

Doxorubi

cin

~230 ±

11.23

Not

Reported

Not

Reported
~85

Not

Reported
[12][14]

iRGD-

ICG-10-

HCPT-

PFP-NPs

10-HCPT
298.4 ±

10.42

0.073 ±

0.23

-35.4 ±

6.23

45.53 ±

2.31

4.79 ±

0.45
[15]

Table 2: Summary of In Vivo Antitumor Efficacy
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Animal Model Treatment Group Outcome Reference

B16-F10 Melanoma iRGD-SSL-CLA-PTX

Significantly inhibited

tumor growth

compared to non-

targeted liposomes

(p<0.01). Average

tumor size was 1,793

mm³ vs. 3,969 mm³

for non-targeted

liposomes at day 19.

[13]

4T1 Breast Cancer iRGD-cMLV(Dox)

Showed significant

tumor inhibition

compared to the

untreated group

(p<0.01).

[12]

22Rv1 Prostate

Cancer
iRGD-liposome-ASO

Markedly improved

efficacy in

suppressing tumor

growth. After 4

months, tumor weight

was significantly lower

than with free ASO.

[6]

B16-F10 Melanoma iRGD-SSL-DOX

Exhibited increased

antitumor activity in

vivo compared to

liposomes not

modified with iRGD.

[4]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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